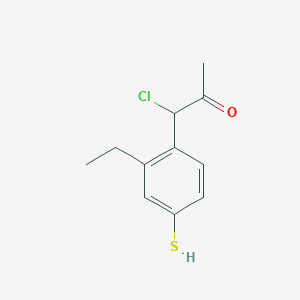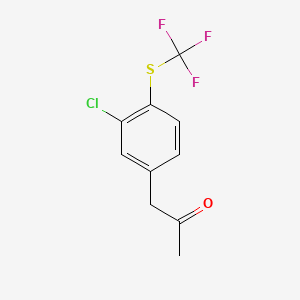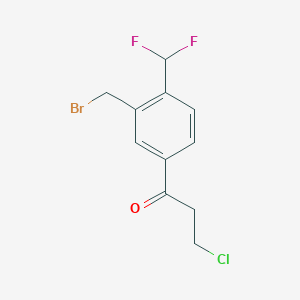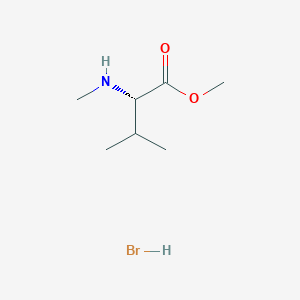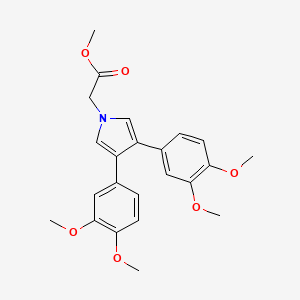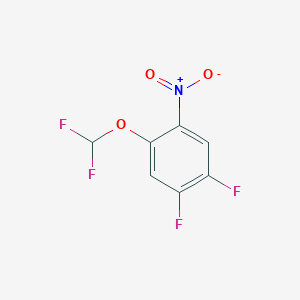
1-Chloro-2,3-diamino-4-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2,3-diamino-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H6ClF3N2O and a molecular weight of 226.58 g/mol . This compound is characterized by the presence of a chloro group, two amino groups, and a trifluoromethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of 1-Chloro-2,3-diamino-4-(trifluoromethoxy)benzene can be achieved through several synthetic routes. One common method involves the nitration of 1-chloro-4-(trifluoromethoxy)benzene, followed by reduction to introduce the amino groups. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, and hydrogen gas with a palladium catalyst for reduction .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. These methods ensure high yield and purity of the final product, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
1-Chloro-2,3-diamino-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2,3-diamino-4-(trifluoromethoxy)benzene has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1-Chloro-2,3-diamino-4-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloro and amino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function . The trifluoromethoxy group can enhance the compound’s stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2,3-diamino-4-(trifluoromethoxy)benzene can be compared with similar compounds such as:
1-Chloro-4-(trifluoromethoxy)benzene: Lacks the amino groups, making it less reactive in certain chemical reactions.
2,3-Diamino-4-(trifluoromethoxy)benzene: Lacks the chloro group, affecting its reactivity and interaction with nucleophiles.
The presence of both chloro and amino groups in this compound makes it unique and versatile for various applications.
Eigenschaften
Molekularformel |
C7H6ClF3N2O |
|---|---|
Molekulargewicht |
226.58 g/mol |
IUPAC-Name |
3-chloro-6-(trifluoromethoxy)benzene-1,2-diamine |
InChI |
InChI=1S/C7H6ClF3N2O/c8-3-1-2-4(6(13)5(3)12)14-7(9,10)11/h1-2H,12-13H2 |
InChI-Schlüssel |
DPCPVLKVQIBUJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)N)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


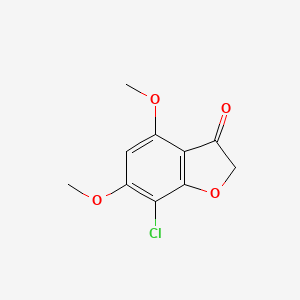

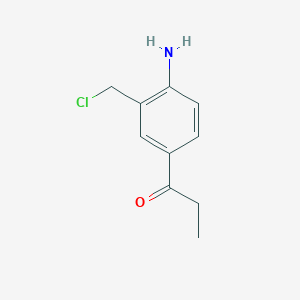
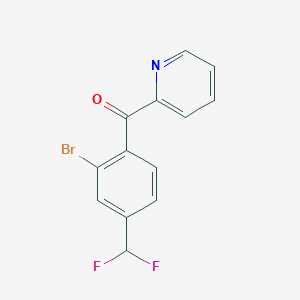
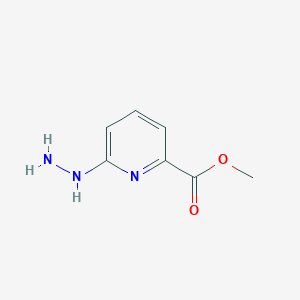
![6-(Methylamino)hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B14059790.png)
